molecular formula C15H20BrNO4S B245425 Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B245425
M. Wt: 390.3 g/mol
InChI Key: XTSSGWUUUODRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as BMS-204352, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of piperidinecarboxylates, which are known to have a wide range of biological activities.

Scientific Research Applications

Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have potent and selective effects on the dopamine transporter. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves the inhibition of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate are primarily related to its effects on the dopamine system. Increased dopamine signaling has been shown to have a wide range of effects on the brain and body, including increased motivation, pleasure, and reward. However, excessive dopamine signaling can also lead to addiction and other negative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate for lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of the dopamine system in various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate. One potential direction is the development of more selective and potent inhibitors of the dopamine transporter for use in the treatment of neurological disorders. Another direction is the study of the effects of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the use of this compound in animal models of neurological disorders could provide valuable insights into the underlying mechanisms of these disorders and potential treatments.

Synthesis Methods

The synthesis of Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields the desired compound in good yield and purity.

properties

Molecular Formula

C15H20BrNO4S

Molecular Weight

390.3 g/mol

IUPAC Name

ethyl 1-(4-bromo-3-methylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C15H20BrNO4S/c1-3-21-15(18)12-6-8-17(9-7-12)22(19,20)13-4-5-14(16)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3

InChI Key

XTSSGWUUUODRNN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.